1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate
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Overview
Description
1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate is an organic compound that features a fluorenylmethyl group attached to a piperidine ring. This compound is notable for its unique structure, which combines the rigidity of the fluorenyl group with the flexibility of the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate typically involves a multi-step process:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced via a reaction between fluorene and a suitable alkylating agent.
Attachment to Piperidine: The fluorenylmethyl group is then attached to the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorenylmethyl group with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides rigidity and stability, while the piperidine ring offers flexibility, allowing the compound to fit into various active sites and modulate biological activity. The carboxylate groups enhance solubility and facilitate interactions with polar environments.
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-ylmethyl)piperidine: Lacks the carboxylate groups, making it less soluble and less versatile in reactions.
3-methyl piperidine-1,3-dicarboxylate: Does not have the fluorenylmethyl group, resulting in different structural and functional properties.
Uniqueness
1-(9H-Fluoren-9-ylmethyl) 3-methyl piperidine-1,3-dicarboxylate is unique due to its combination of a rigid fluorenylmethyl group and a flexible piperidine ring with carboxylate groups. This structure provides a balance of stability, solubility, and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-21(24)15-7-6-12-23(13-15)22(25)27-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZHUZJPQJENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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